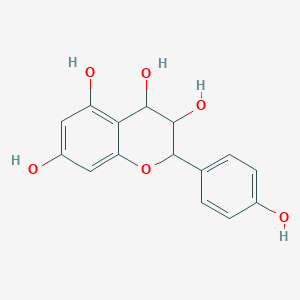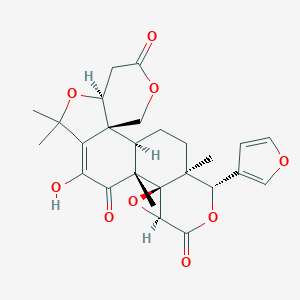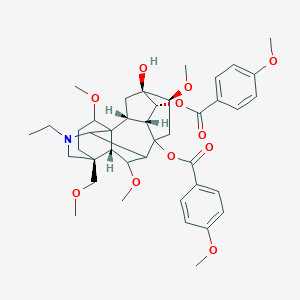
Oenin
Descripción general
Descripción
Oenin is an anthocyanin, specifically the 3-glucoside of malvidin . It is one of the red pigments found in the skin of purple grapes and in wine .
Synthesis Analysis
This compound is involved in the copigmentation process with other compounds such as quercetin . This process can effectively improve the color quality and stability of red wines and other foods . The intermolecular hydrogen bonds play an important role in the system stabilization .Molecular Structure Analysis
The molecular formula of this compound is C23H25O12 . It is the 3-glucoside of malvidin .Chemical Reactions Analysis
This compound is involved in copigmentation reactions with other compounds . In these reactions, the intermolecular hydrogen bonds play an important role in the system stabilization .Physical And Chemical Properties Analysis
This compound has a molar mass of 493.43 g/mol . It appears as a dark brown powder .Aplicaciones Científicas De Investigación
Copigmentation Interaction : Oenin shows intermolecular copigmentation with procyanidins, affecting wine's color and quality. The presence of a galloyl group in flavan-3-ol structures increases the strength of copigmentation with this compound (Berké & Freitas, 2005).
Color Stabilization : The color stability of this compound in aqueous micellar SDS solutions is attributed to shifts in acid-base equilibrium and hydration kinetics, significantly impacting its application in food and beverage industries (Lima et al., 2002).
Chromatographic Determination in Wine : A method for determining this compound in wines using HPLC with UV and fluorescence detectors has been developed. This technique allows for the direct injection of wine samples without prior treatment, enhancing the efficiency of wine analysis (Quirós et al., 2008).
Structural Features in Copigmentation : Studies on this compound's copigmentation with different polyphenols reveal insights into wine coloration. The presence of a pyrogallol group in flavan-3-ol structure slightly increases copigmentation potential, impacting wine's aesthetic and sensory qualities (Teixeira et al., 2013).
Anthocyanin-Ellagitannin Hybrid Pigments : this compound reacts with oak-derived C-glycosidic ellagitannins like vescalagin to form deep-purple anthocyano-ellagitannin, a process influenced by wine aging in oak barrels. This interaction affects the color characteristics of aged wines (Chassaing et al., 2010).
Influence on Color Stability : this compound's color stability is influenced by the polymerization degree of anthocyanins and flavanols, vital for maintaining the visual appeal of food products under various conditions, including thermal processing (Malien-Aubert et al., 2002).
Density Functional Theory in Copigmentation : Theoretical studies using density functional theory provide insights into the copigmentation between this compound and other compounds like quercetin and syringic acid. This helps in predicting copigmentation ability, crucial for improving color quality in food and beverages (Li et al., 2018; Li et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Oenin chloride is an anthocyanin, a type of flavonoid that is commonly found in plants . It is the 3-glucoside of malvidin .
Mode of Action
This compound chloride has been studied for its neuroprotective properties . It has been shown to reduce amyloid β-induced cytotoxicity and diminish reactive oxygen species production in Neuro-2A cells when applied at 50 µM . Additionally, this compound chloride, at 30 µM, stimulates autophagy in human osteosarcoma U2OS cells .
Biochemical Pathways
Anthocyanins like this compound chloride are known to influence various biochemical pathways, particularly those related to oxidative stress and inflammation .
Result of Action
The molecular and cellular effects of this compound chloride’s action primarily involve neuroprotection and the stimulation of autophagy . It reduces cytotoxicity induced by amyloid β and diminishes the production of reactive oxygen species . These effects suggest potential therapeutic applications for conditions involving oxidative stress, such as neurodegenerative diseases .
Action Environment
Factors such as ph can influence the stability and color of anthocyanins like this compound chloride .
Análisis Bioquímico
Biochemical Properties
Oenin chloride plays a significant role in biochemical reactions, particularly in the stabilization of color in wine. It interacts with various biomolecules, including procyanidin C2, to form stable pigments . The interaction between this compound chloride and procyanidin C2 results in the formation of a new pigment with a maximal absorption in the red region . Additionally, this compound chloride is not oxidized in the presence of grape polyphenol oxidase alone but is degraded in the presence of a crude grape PPO extract and caftaric acid, forming anthocyanidin-caftaric acid adducts .
Cellular Effects
This compound chloride influences various cellular processes. It has been shown to promote resilience against stress by modulating brain synaptic plasticity and peripheral inflammation . This compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective effects . In the presence of procyanidin C2, this compound chloride’s red color appears more stable, indicating its role in cellular interactions and stability .
Molecular Mechanism
At the molecular level, this compound chloride exerts its effects through binding interactions with biomolecules. It forms stable pigments through self-aggregation of the flavylium cation and copigmentation with the Z-chalcone form . The compound also interacts with procyanidin C2, leading to the formation of new pigments . These interactions contribute to the stabilization of its color and its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound chloride change over time. The compound is relatively stable, but its degradation can occur in the presence of certain enzymes and cofactors . Long-term studies have shown that this compound chloride can maintain its color stability through interactions with other biomolecules, such as procyanidin C2 . The HPLC chromatogram shows a decrease in the amplitude of the peaks of this compound chloride and procyanidin C2 over time .
Dosage Effects in Animal Models
The effects of this compound chloride vary with different dosages in animal models. At lower doses, it has been shown to promote resilience against stress by modulating brain synaptic plasticity and peripheral inflammation . At higher doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited
Metabolic Pathways
This compound chloride is involved in various metabolic pathways. It interacts with enzymes such as grape polyphenol oxidase and caftaric acid, leading to the formation of anthocyanidin-caftaric acid adducts . These interactions affect the metabolic flux and metabolite levels, contributing to the compound’s biochemical properties and stability.
Transport and Distribution
Within cells and tissues, this compound chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, contributing to its stability and effects on cellular function . The compound’s transport and distribution mechanisms are essential for its role in biochemical reactions and cellular processes.
Subcellular Localization
This compound chloride’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound chloride exerts its effects in the appropriate cellular contexts, contributing to its biochemical and cellular properties.
Propiedades
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKCZBMBPOGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-78-6 | |
| Record name | Oenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Oenin (malvidin 3-O-glucoside) has a molecular formula of C23H25ClO12 and a molecular weight of 532.89 g/mol.
A: this compound exhibits characteristic absorption maxima in the UV-Vis region, with its major peak around 520 nm, responsible for its red color. [, , ] This absorbance can be influenced by factors like pH, solvent, and the presence of copigments. [, , , , ] Additionally, this compound can be analyzed using techniques like HPLC coupled with UV and fluorescence detectors. []
A: Yes, the color stability of this compound can be significantly improved through copigmentation, a phenomenon where it forms complexes with other molecules like phenolic compounds and flavonoids. [, , , , , ] This interaction often results in a bathochromic shift, enhancing the red color and increasing its resistance to degradation. [, , , ]
A: Research indicates that this compound, along with other anthocyanidins like cyanidin, can inhibit the epidermal growth factor receptor (EGFR), a protein often overexpressed in cancer cells. [] This interaction leads to the inhibition of downstream signaling cascades, potentially contributing to the growth-inhibitory properties of this compound. []
A: Studies using Neuro-2A cells have shown that this compound can protect against neurotoxicity induced by amyloid β-peptide (Aβ), a key player in Alzheimer's disease. [] This protective effect is attributed to this compound's ability to block reactive oxygen species (ROS) formation, preserve calcium homeostasis, and prevent Aβ-mediated gene dysregulation involved in Aβ metabolism and cellular defense. []
A: this compound, due to its color properties and potential health benefits, finds applications in the food industry as a natural food colorant. [, ] Its antioxidant and anti-inflammatory properties make it a subject of interest for potential use in developing functional foods and nutraceuticals. [, ]
A: Research on the Indian grape cultivar Manjari Medika (MM) revealed a high abundance of this compound, suggesting its potential as a functional food. [] This study highlights the varietal differences in metabolite profiles and emphasizes the importance of understanding these differences for developing novel grape varieties with enhanced nutraceutical properties. []
A: Yes, computational techniques like density functional theory (DFT) have been employed to investigate the interactions between this compound and potential copigments, such as syringic acid and quercetin. [, ] These studies provide insights into the structural features, binding energies, and spectral shifts associated with this compound copigmentation. [, ] Additionally, molecular docking simulations were employed to assess the affinity of this compound and other phytocompounds against specific target proteins of Borrelia recurrentis, the bacterium responsible for louse-borne relapsing fever. []
A: Comparing the activity of this compound (malvidin 3-O-glucoside) with its aglycon, malvidin, reveals the impact of glycosylation on biological activity. Studies show that malvidin exhibits potent inhibitory effects on EGFR tyrosine kinase activity, while this compound shows limited activity. [] This suggests that the presence of the glucoside moiety in this compound may hinder its interaction with the target. []
A: Research suggests that the structure of the copigment significantly affects its ability to complex with this compound. For instance, vinylcatechin dimers exhibit a stronger binding affinity for this compound compared to catechin dimer procyanidin B3, highlighting the importance of the copigment's structure in determining the strength of the interaction. [] Furthermore, the presence of a pyrogallol group in the B ring of flavan-3-ol copigments has been linked to increased copigmentation potential. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















